![molecular formula C₁₇H₂₂N₄O₁₂P₂ B1142225 Riboflavin 4',5'-diphosphate CAS No. 86108-25-0](/img/structure/B1142225.png)
Riboflavin 4',5'-diphosphate
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Overview
Description
Riboflavin 4',5'-diphosphate (RDP) is an important coenzyme in many biochemical reactions. It is a form of vitamin B2 and is also known as flavin mononucleotide (FMN). RDP is involved in various metabolic pathways, including the synthesis of fatty acids, amino acids, and nucleotides, as well as energy metabolism. RDP is also involved in the production of energy from glucose, as well as in the regulation of gene expression. In
Scientific Research Applications
Role in Biosynthesis
Riboflavin is biosynthesized from GTP and ribulose 5-phosphate . The early reactions leading to 5-amino-6-ribitylamino-2,4 (1H,3H)-pyrimidinedione 5′-phosphate show significant taxonomic variation, while the subsequent reaction steps are universal in all taxonomic kingdoms .
Flavoproteins
Riboflavin serves as a precursor to flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). The binding of the FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity .
Mitochondrial Metabolism
Flavoproteins regulate a diverse array of biochemical pathways including mitochondrial metabolism .
Riboflavin Transport
Flavoproteins also play a role in riboflavin transport .
Ubiquinone and FAD Synthesis
Ubiquinone and FAD synthesis are regulated by flavoproteins .
Antioxidant Signalling
Flavoproteins are involved in antioxidant signalling .
One-Carbon Metabolism
One-carbon metabolism is another biochemical pathway regulated by flavoproteins .
Nitric Oxide Signalling and Peroxisome Oxidative Metabolism
Flavoproteins also regulate nitric oxide signalling and peroxisome oxidative metabolism .
Mechanism of Action
Target of Action
Riboflavin 4’,5’-diphosphate, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins play a crucial role in various biochemical pathways, including mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism .
Mode of Action
Riboflavin 4’,5’-diphosphate serves as a precursor to two essential cofactors: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) . The binding of FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity . This interaction leads to changes in the structure and function of these proteins, thereby influencing various biochemical reactions.
Biochemical Pathways
Riboflavin 4’,5’-diphosphate is involved in numerous biochemical pathways. It plays a significant role in the purine biosynthesis pathway and the pentose phosphate pathway . The conversion steps from Inosine-5’-Monophosphate (IMP) to 2,5-Diamino-6-Ribosylamino-4(3H)-Pyrimidinone-5’-Phosphate (DARPP) are particularly crucial in riboflavin production . These pathways and their downstream effects are essential for the body’s energy metabolism and cellular respiration.
Pharmacokinetics
Riboflavin 4’,5’-diphosphate is water-soluble and is absorbed in the human gastrointestinal tract by specialized transport protein systems . Its absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. The elimination half-life of riboflavin is approximately 66 to 84 minutes .
Result of Action
The action of Riboflavin 4’,5’-diphosphate results in the regulation of a diverse array of biochemical pathways. It plays a key role in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development . It is also essential for the metabolism of other vitamins and nutrients, such as niacin, vitamin B6, and folate .
Action Environment
The action, efficacy, and stability of Riboflavin 4’,5’-diphosphate can be influenced by various environmental factors. For instance, the gut microbiome can synthesize vitamin B2, although its contributions are generally considered insufficient to meet dietary needs . Additionally, the efficiency of riboflavin production can be enhanced through fermentation using genetically modified microorganisms .
properties
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROVZJTZFFUDOZ-SCRDCRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O12P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Riboflavin 4',5'-diphosphate | |
CAS RN |
86108-25-0 |
Source
|
Record name | Riboflavin 4',5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIBOFLAVIN 4',5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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